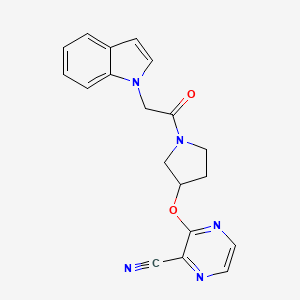
2-(4-Biphenyl)ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Biphenyl)ethanethiol: is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound features a biphenyl group attached to an ethanethiol moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenyl)ethanethiol typically involves the reaction of 4-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the ethanethiol displaces the bromine atom on the biphenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions:
Oxidation: 2-(4-Biphenyl)ethanethiol can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as iodine or bromine.
Reduction: The compound can be reduced back to the thiol form from its disulfide using reducing agents like zinc and acid.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine (I2) or bromine (Br2) in an organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium hydride (NaH) as a base in an organic solvent.
Major Products:
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiol (R-SH).
Substitution: Various substituted biphenyl derivatives.
科学研究应用
Chemistry: 2-(4-Biphenyl)ethanethiol is used as a building block in organic synthesis, particularly in the formation of more complex molecules. It is also employed in the study of thiol-disulfide interconversion, which is a key process in many biological systems.
Biology: In biological research, this compound is used to study the role of thiols in cellular processes, including redox reactions and protein folding. The thiol group can form disulfide bonds, which are crucial for the structural integrity of proteins.
Medicine: While specific medical applications of this compound are limited, thiol-containing compounds are generally important in the development of drugs that target oxidative stress and related conditions.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its ability to form strong bonds with metals makes it useful in materials science.
作用机制
The mechanism of action of 2-(4-Biphenyl)ethanethiol involves its thiol group, which can participate in redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to the thiol form. This interconversion is crucial in many biological processes, including the maintenance of protein structure and function.
Molecular Targets and Pathways:
Redox Reactions: The thiol group can act as a reducing agent, participating in redox reactions that are essential for cellular homeostasis.
Protein Folding: The formation and reduction of disulfide bonds are critical for the proper folding and stability of proteins.
相似化合物的比较
Ethanethiol: A simpler thiol with a single carbon chain.
4-Biphenylmethanethiol: A similar compound with a methanethiol group instead of an ethanethiol group.
Biphenyl-4-thiol: A compound with a thiol group directly attached to the biphenyl ring.
Uniqueness: 2-(4-Biphenyl)ethanethiol is unique due to its combination of a biphenyl group and an ethanethiol moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form disulfide bonds also makes it valuable in biological research.
属性
IUPAC Name |
2-(4-phenylphenyl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDLFHJNWFZHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2388289.png)


![8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)

![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)

![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)
![6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2388306.png)
